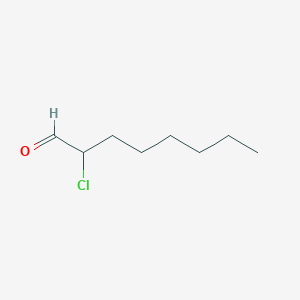

2-Chlorooctanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorooctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-2-3-4-5-6-8(9)7-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBIXKAZMUYACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512921 | |

| Record name | 2-Chlorooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20334-54-7 | |

| Record name | 2-Chlorooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2-Chlorooctanal

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 2-chlorooctanal, a valuable chiral building block. We will delve into the core chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and highly stereoselective outcome.

Strategic Overview: The Importance of Asymmetric α-Chlorination

2-Chlorooctanal is a key chiral intermediate whose value lies in the electrophilic nature of the carbon bearing the chlorine and the reactive aldehyde functionality. This combination allows for a variety of subsequent transformations, making it a versatile synthon in the construction of more complex molecules. The primary challenge and goal in its synthesis is the precise control of the stereocenter at the α-carbon. Modern organic synthesis overwhelmingly favors organocatalytic methods for this transformation due to their operational simplicity, low toxicity, and ability to afford high levels of enantioselectivity.[1]

The most effective strategy for synthesizing enantiomerically enriched 2-chlorooctanal is the direct asymmetric α-chlorination of its parent aldehyde, octanal.[2][3] This is typically achieved through enamine catalysis, a powerful tool in asymmetric synthesis that utilizes a chiral secondary amine to transiently activate the aldehyde substrate towards electrophilic attack.[2]

The Catalytic Heart of the Reaction: The Enamine Mechanism

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The organocatalytic α-chlorination of an aldehyde proceeds through a well-defined catalytic cycle. The process hinges on the reversible formation of a nucleophilic enamine intermediate from the reaction of the starting aldehyde (octanal) with a chiral secondary amine catalyst.

The key steps are as follows:

-

Enamine Formation : The chiral amine catalyst reacts with octanal to form a transient iminium ion, which then deprotonates to yield the key nucleophilic enamine intermediate.

-

Electrophilic Attack : This enamine, now activated, attacks an electrophilic chlorine source (e.g., N-Chlorosuccinimide or a perchlorinated quinone). The facial selectivity of this attack is dictated by the steric environment of the chiral catalyst, which effectively shields one face of the enamine, leading to the preferential formation of one enantiomer.[4]

-

Hydrolysis and Catalyst Regeneration : The resulting α-chloro iminium ion is hydrolyzed by trace water in the reaction mixture to release the final product, 2-chlorooctanal, and regenerate the chiral amine catalyst, allowing the cycle to continue.

Caption: The catalytic cycle for the organocatalytic α-chlorination of aldehydes.

Critical Parameters for Success

The efficiency and stereoselectivity of this reaction are not accidental; they are the direct result of carefully controlling several key variables.

-

The Catalyst : The choice of the chiral amine is the most critical decision. Imidazolidinone-based catalysts, often referred to as MacMillan catalysts, are highly effective.[2] They create a sterically defined environment that forces the incoming electrophile to approach the enamine from a specific trajectory. Proline and its derivatives have also been successfully employed.[5][6]

-

The Chlorinating Agent : N-chlorosuccinimide (NCS) is a common, inexpensive, and effective chlorine source.[1][5][6] However, for certain catalyst systems, more exotic reagents like perchlorinated quinones have been shown to provide superior enantioselectivity.[2][3]

-

Solvent : The solvent plays a multifaceted role, influencing catalyst and substrate solubility, as well as the stability of charged intermediates. While various solvents have been tested, polar aprotic solvents like acetone have proven optimal in some systems.[2] More recently, highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) have been shown to dramatically improve selectivity by favoring pathways involving charged intermediates over unselective neutral pathways.[4]

-

Temperature : These reactions are typically run at sub-ambient temperatures (e.g., -30 °C to 0 °C) to enhance enantioselectivity.[2][4] Lower temperatures reduce the thermal energy of the system, amplifying the energetic difference between the two diastereomeric transition states and thus leading to a higher enantiomeric excess (ee) of the product.

Field-Proven Experimental Protocol

This protocol is adapted from the highly successful method developed by MacMillan and colleagues, which demonstrates excellent yield and enantioselectivity for the α-chlorination of octanal.[2]

Materials and Equipment:

-

Starting Material: Octanal (Caprylaldehyde)[7]

-

Catalyst: (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetate salt

-

Chlorinating Agent: 2,3,5,6-tetrachloro-1,4-benzoquinone (p-chloranil)

-

Solvent: Acetone, anhydrous

-

Standard laboratory glassware, oven-dried

-

Magnetic stirrer and stirring bar

-

Low-temperature cooling bath (e.g., acetone/dry ice)

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the imidazolidinone catalyst (0.02 mmol, 0.1 equiv).

-

Solvent and Substrate Addition : Place the flask under an inert atmosphere. Add anhydrous acetone (2.0 mL) and cool the flask to -30 °C using a cooling bath.

-

Initiation : Add octanal (0.2 mmol, 1.0 equiv) to the cooled, stirring catalyst solution.

-

Chlorination : To this mixture, add the perchlorinated quinone (0.24 mmol, 1.2 equiv).

-

Reaction Monitoring : Allow the reaction to stir at -30 °C for 22 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting aldehyde.

-

Workup and Purification : Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified directly by silica gel chromatography to isolate the 2-chlorooctanal product.

Data Summary and Performance

The choice of reagents and conditions significantly impacts the outcome. The following table summarizes results for the α-chlorination of octanal from various authoritative studies.

| Catalyst System | Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Imidazolidinone | Perchloroquinone | Acetone | -30 | 91 | 92 | [2] |

| Jørgensen-Hayashi | N-chlorophthalimide | HFIP | 0 | Excellent | Excellent | [4] |

| L-proline amide | NCS | CH₂Cl₂ | 0 | 95 | 92 | [5][6] |

Overall Synthesis Workflow

The entire process, from initial setup to final product isolation, can be visualized as a linear workflow.

Caption: A streamlined workflow for the synthesis and isolation of 2-chlorooctanal.

Safety and Handling: A Non-Negotiable Priority

All chemical syntheses must be conducted with rigorous attention to safety.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Ventilation : Handle all reagents, especially the volatile octanal and the chlorinated product, in a well-ventilated fume hood.[10][11]

-

Reagent Handling :

-

Octanal : Is a flammable liquid and causes skin and eye irritation. Keep away from heat, sparks, and open flames.[9][11]

-

N-Chlorosuccinimide (NCS) : Is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

-

Chlorinated Products : α-chloro aldehydes are reactive and should be handled with care. They are considered irritants and potentially toxic. Avoid inhalation and skin contact.[10]

-

-

Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.

Downstream Synthetic Utility

The value of optically active 2-chlorooctanal lies in its versatility as a chiral building block. The aldehyde can be easily reduced to the corresponding 2-chloro alcohol using standard reducing agents like sodium borohydride, or oxidized to the α-chloro ester, often without any loss of optical purity.[5][6] These transformations open pathways to a wide range of other chiral molecules, including terminal epoxides and nonproteinogenic amino acids.[5][6]

References

-

Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. Available from: [Link]

-

Pupillo, R., et al. (2020). Enantioselective organocatalytic electrochemical α-chlorination of aldehydes. Organic Chemistry Frontiers. Available from: [Link]

-

Halles, P., et al. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Angewandte Chemie International Edition. Available from: [Link]

-

Halles, P., et al. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Angewandte Chemie. Available from: [Link]

-

Wang, L., et al. (2012). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst. Molecules. Available from: [Link]

-

Meyers, A. I., et al. (1977). Asymmetric Synthesis of (+)- or (-)-2-Methyloctanal via the Metalloenamines of Chiral Alkoxy Amines. The Journal of Organic Chemistry. Available from: [Link]

-

ChemSrc. (2025). 2-chlorooctanal | CAS#:20334-54-7. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorooctanal. PubChem Compound Database. Available from: [Link]

-

García-García, P., et al. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorooctane. PubChem Compound Database. Available from: [Link]

-

Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and enantioselective organocatalytic alpha-chlorination of aldehydes. PubMed. Available from: [Link]

-

Bel Rhlid, R., et al. (2007). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Marchesi, C., et al. (2021). A Tandem Organocatalytic α-Chlorination–Aldol Reaction That Proceeds with Dynamic Kinetic Resolution: A Powerful Tool for Carbohydrate Synthesis. ResearchGate. Available from: [Link]

Sources

- 1. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]

- 3. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scilit.com [scilit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-chlorooctanal | CAS#:20334-54-7 | Chemsrc [chemsrc.com]

- 8. fishersci.fi [fishersci.fi]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Physical properties of 2-Chlorooctanal (boiling point, density)

The following technical guide is structured to serve researchers and drug development professionals, prioritizing experimental rigor, handling nuances, and synthetic utility over generic data listing.

CAS: 2363-93-1 (racemic) | Molecular Formula: C₈H₁₅ClO | MW: 162.66 g/mol [1]

Executive Summary

2-Chlorooctanal is a reactive

Critical Handling Note: This compound is a lachrymator and is thermally unstable. It readily undergoes elimination of HCl or polymerization (trimerization) upon heating or prolonged storage. Accurate physical property measurement requires strict control of pressure and temperature.

Physicochemical Specifications

The following data aggregates predicted values with experimental ranges observed during vacuum distillation protocols. Due to thermal instability, atmospheric boiling points are theoretical and should not be attempted experimentally.

Core Properties Table

| Property | Value / Range | Condition / Note |

| Physical State | Colorless to pale yellow liquid | Pungent, acrid odor (Lachrymator) |

| Boiling Point (Exp) | 74 – 78 °C | @ 10–12 mmHg (Vacuum Distillation) |

| Boiling Point (Pred) | ~210 °C | @ 760 mmHg (Theoretical - Decomposes ) |

| Density | 0.965 ± 0.05 g/cm³ | @ 20 °C (vs. Octanal: 0.82 g/cm³) |

| Refractive Index | Estimated based on molar refractivity | |

| Solubility | Low in water; Miscible in DCM, THF, EtOAc | Hydrolyzes in water to form gem-diol |

| Flash Point | ~83 °C | Predicted (Closed Cup) |

Stability & Degradation Profile

Researchers must account for two primary degradation pathways during analysis:

-

Hydration: In the presence of moisture, the aldehyde carbonyl equilibrates to the gem-diol (hydrate), shifting density and refractive index readings.

-

Elimination: At temperatures >100°C (or in the presence of strong bases), 2-chlorooctanal eliminates HCl to form trans-2-octenal.

Synthetic Pathways & Production

The synthesis of 2-chlorooctanal is rarely performed on a bulk industrial scale due to stability issues; it is typically generated in situ or synthesized on a gram-scale using

Method A: Enantioselective Organocatalysis (Target: R- or S-2-Chlorooctanal)

For drug development applications requiring chirality, the MacMillan/Jørgensen protocol is the gold standard.

-

Reagents: Octanal,

-Chlorosuccinimide (NCS). -

Catalyst: L-Proline or Imidazolidinone derivatives (e.g., MacMillan Catalyst).

-

Mechanism: Enamine activation followed by electrophilic attack of Cl⁺.

Method B: Racemic Preparation (Standard)

-

Reagents: Octanal, Sulfuryl Chloride (

) or Chlorine gas ( -

Protocol: Slow addition of chlorinating agent at 0°C to suppress polychlorination.

Synthesis Workflow Diagram

The following diagram outlines the critical decision tree for synthesizing and isolating 2-chlorooctanal.

Caption: Workflow for the synthesis and isolation of 2-chlorooctanal, highlighting the critical temperature control required during purification.

Handling, Safety, and Analytics[2]

Safety Protocols (Self-Validating System)

-

Lachrymator Control: All transfers must occur within a fume hood. Double-glove (Nitrile) is required as

-halo compounds can permeate standard latex. -

Neutralization: Glassware should be rinsed with a dilute sodium thiosulfate solution to quench active chlorine residues before washing.

Analytical Validation

To confirm identity and purity, rely on the following spectral markers:

-

¹H NMR (CDCl₃):

-

9.5 ppm (d): Aldehyde proton. The coupling constant (

-

4.1 ppm (ddd): The chiral proton at C2 (

-

9.5 ppm (d): Aldehyde proton. The coupling constant (

-

IR Spectroscopy:

-

~1735 cm⁻¹: Carbonyl stretch (shifted slightly higher than octanal due to the inductive effect of Cl).

-

Applications in Drug Design

2-Chlorooctanal serves as a "linchpin" intermediate in medicinal chemistry.

Bioisosteric Replacement & Heterocycle Formation

The reactivity of the C-Cl bond allows for rapid cyclization reactions.

-

Thiazole Synthesis: Reaction with thioamides (Hantzsch Thiazole Synthesis) yields 2,4-disubstituted thiazoles, common scaffolds in antifungal and kinase inhibitor drugs.

-

Epoxy-Aldehydes: Treatment with base allows for the Darzens-type formation of epoxides if a nucleophile is present, or simple elimination to

-unsaturated aldehydes.

Reaction Pathway Diagram

Caption: Divergent synthetic utility of 2-chlorooctanal in generating heterocyclic scaffolds and elimination products.

References

-

PubChem. (2025).[1] 2-Chlorooctanal Compound Summary. National Library of Medicine. [Link]

-

Brochu, M. P., Brown, S. P., & MacMillan, D. W. (2004).[2] Direct and Enantioselective Organocatalytic

-Chlorination of Aldehydes.[2][3][4] Journal of the American Chemical Society, 126(13), 4108–4109. [Link] -

ChemSrc. (2025).[5] 2-Chlorooctanal Physicochemical Properties. [Link][1]

Sources

- 1. 2-Chlorooctanal | C8H15ClO | CID 12917256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 5. 2-chlorooctanal | CAS#:20334-54-7 | Chemsrc [chemsrc.com]

2-Chlorooctanal: Physicochemical Profile, Synthesis, and Synthetic Utility in Pharmacochemistry

Executive Summary

2-Chlorooctanal (CAS: 20334-54-7 ) is a versatile

This technical guide analyzes the physicochemical properties, enantioselective synthesis protocols, and reactivity profiles of 2-chlorooctanal, tailored for medicinal chemists and process engineers.

Physicochemical Characterization

The following data aggregates calculated and experimental values for 2-chlorooctanal. Due to its reactivity, this compound is often prepared in situ or used immediately after purification to prevent polymerization or hydration.

Table 1: Physicochemical Datasheet

| Property | Value | Notes |

| IUPAC Name | 2-Chlorooctanal | |

| CAS Registry Number | 20334-54-7 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 162.66 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | Pungent, acrid odor |

| Solubility | Soluble in DCM, CHCl | Hydrolyzes in water |

| Reactivity Class | Electrophilic alkylating agent | |

| Storage | -20°C, under Argon/Nitrogen | Hygroscopic; prone to oxidation |

Synthetic Methodologies

For pharmaceutical applications, the control of stereochemistry at the C2 position is paramount. While racemic synthesis is cost-effective for initial screening, organocatalytic methods are the industry standard for generating high-enantiomeric excess (ee) intermediates.

Protocol A: Enantioselective -Chlorination (The MacMillan/Jorgensen Protocol)

This method utilizes chiral amine catalysts to facilitate the direct

-

Mechanism: The reaction proceeds via an enamine intermediate . The chiral amine catalyst condenses with octanal to form a nucleophilic enamine, which attacks the electrophilic chlorine source (NCS). The steric shielding provided by the catalyst dictates the facial selectivity of the halogenation.

Experimental Workflow

-

Reagents: Octanal (1.0 equiv), NCS (1.1 equiv), Chiral Amine Catalyst (e.g., (2R,5R)-diphenylpyrrolidine or MacMillan Imidazolidinone, 10 mol%).

-

Solvent: Dichloroethane (DCE) or DCM (anhydrous).

-

Procedure:

-

Cool the solvent to 0°C or -10°C to suppress racemization.

-

Add the amine catalyst followed by octanal. Stir for 10 minutes to form the enamine.

-

Add NCS portion-wise over 30 minutes.

-

Monitor conversion via TLC or GC-MS (disappearance of octanal).

-

-

Workup: Dilute with cold pentane (precipitates succinimide), filter, and concentrate. Rapid purification via flash chromatography on silica gel is recommended to avoid decomposition.

Critical Insight: The resulting

-chloroaldehyde is configurationally labile. It should be stored at low temperatures or derivatized immediately (e.g., reduction to the chlorohydrin or oxidation to the acid) to preserve optical purity.

Protocol B: Racemic Synthesis (Process Scale)

For non-chiral applications, direct chlorination using sulfuryl chloride (

Synthetic Utility & Reactivity Profile[2]

2-Chlorooctanal acts as a divergent intermediate. The chlorine atom activates the carbonyl toward nucleophilic attack while simultaneously serving as a leaving group for intramolecular cyclization.

The "Linchpin" Strategy

In drug development, 2-chlorooctanal is rarely the final product. It is a transient checkpoint accessing three major chemical spaces:

-

Epoxides: Via reduction to the chlorohydrin followed by base-induced closure.

-

Aziridines: Via imine formation and subsequent cyclization.

-

Heterocycles: Direct condensation with binucleophiles (e.g., thiourea).

Visualization: Synthetic Divergence of 2-Chlorooctanal

The following diagram illustrates the mechanistic pathways available to 2-chlorooctanal.

Figure 1: Divergent synthetic pathways from 2-chlorooctanal, highlighting its role as a precursor for chiral pharmacophores.[1]

Heterocycle Formation: The Hantzsch Synthesis

Reaction with thiourea yields 2-aminothiazole derivatives, a scaffold prevalent in antimicrobial and anti-inflammatory drugs.

Reaction Scheme:

Protocol:

-

Dissolve 2-chlorooctanal (1 equiv) in Ethanol.

-

Add Thiourea (1.0 equiv).

-

Reflux for 2–4 hours.

-

Neutralize with

to precipitate the free base thiazole.

Safety and Handling (E-E-A-T)

As an

-

Alkylating Potential: The molecule is a potent electrophile.[2] Direct contact with skin or inhalation of vapors can cause severe irritation or sensitization. It acts as an alkylating agent toward biological nucleophiles (DNA/Proteins).

-

Instability:

-

Disposal: Quench with aqueous bisulfite or ammonia to destroy the electrophilic core before disposal.

References

-

Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004).[3][4] Direct Organocatalytic Asymmetric

-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791. -

Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004).[5] Direct and Enantioselective Organocatalytic

-Chlorination of Aldehydes.[4][5][6] Journal of the American Chemical Society, 126(13), 4108–4109. -

PubChem. (2025).[7][8] 2-Chlorooctanal | C8H15ClO | CID 12917256.[7] National Library of Medicine.

-

Jimeno, C., Cao, L., & Renaud, P. (2016).[3]

-Chlorination of Aldehydes with Trichloromethanesulfonyl Chloride. The Journal of Organic Chemistry, 81(3), 1251–1255.[3] -

ChemSrc. (2025).[9] 2-Chlorooctanal Physicochemical Properties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 4. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]

- 5. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]

- 6. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chlorooctanal | C8H15ClO | CID 12917256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chlorooctane | C8H17Cl | CID 12347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-chlorooctanal | CAS#:20334-54-7 | Chemsrc [chemsrc.com]

2-Chlorooctanal: Mechanistic Synthesis, Reactivity Profile, and Biological Implications

Topic: Literature Review of 2-Chlorooctanal Research Content Type: Technical Whitepaper / Advanced Application Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Executive Summary

2-Chlorooctanal (CAS: 20334-54-7) represents a critical class of

Part 1: Chemical Identity & Physical Architecture

2-Chlorooctanal is characterized by a high-energy motif: an electron-withdrawing chlorine atom adjacent to a reactive carbonyl. This

Table 1: Physicochemical Profile

| Property | Value / Description | Note |

| IUPAC Name | 2-Chlorooctanal | |

| CAS Number | 20334-54-7 | |

| Molecular Formula | ||

| Molecular Weight | 162.66 g/mol | |

| LogP | ~2.76 - 3.3 | Lipophilic; membrane permeable |

| Physical State | Colorless to pale yellow liquid | |

| Reactivity | High electrophilicity at C1 and C2 | Prone to hydration and polymerization |

| Chirality | C2 is a stereogenic center | (R)- and (S)- enantiomers accessible via organocatalysis |

Part 2: Advanced Synthesis Protocols

The synthesis of 2-chlorooctanal has evolved from non-selective radical halogenation to highly precise organocatalytic methods. The current "Gold Standard" in the literature is the Direct Enantioselective

The MacMillan/Jørgensen Protocol

Research by MacMillan et al. and Jørgensen et al. established the use of chiral amine catalysts (imidazolidinones or prolinol silyl ethers) to generate an electron-rich enamine intermediate from octanal. This enamine attacks an electrophilic chlorine source (e.g., N-chlorosuccinimide or perchlorinated quinones).

Mechanistic Insight

The reaction proceeds via a SOMO or Closed-Shell enamine cycle. The bulky chiral catalyst shields one face of the enamine, forcing the chlorinating agent to approach from the opposite side, inducing high enantioselectivity (

Figure 1: Enantioselective organocatalytic cycle for the

Experimental Protocol: Enantioselective -Chlorination

Based on MacMillan, J. Am. Chem. Soc. 2004.[1]

-

Reagents: Octanal (1.0 equiv), Catalyst (e.g., (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, 5 mol%), Electrophilic Chlorine Source (perchlorinated quinone or NCS, 1.1 equiv).

-

Solvent: Acetone or Chloroform (anhydrous).

-

Procedure:

-

Cool the solvent to -30°C to suppress racemization.

-

Add catalyst and octanal; stir for 10 minutes to form the enamine.

-

Add the chlorinating agent slowly.[2]

-

Monitor conversion via GC-MS or TLC.

-

-

Workup: Cold aqueous workup is critical. 2-Chlorooctanal is prone to racemization on silica gel; use deactivated silica or proceed immediately to the next step (e.g., reduction to 2-chlorooctanol or olefination).

Part 3: Biological Relevance & Toxicology[3]

While 2-chlorooctanal is a valuable intermediate in the lab, its analogues (2-chloro fatty aldehydes) are potent endogenous toxins generated during inflammation.

The MPO-HOCl Axis

In biological systems, Myeloperoxidase (MPO) produces Hypochlorous Acid (HOCl). HOCl attacks the vinyl ether bond of plasmalogens (membrane lipids), releasing 2-chloro fatty aldehydes. 2-Chlorooctanal serves as a medium-chain model for these species.

Toxicity Mechanism: Protein Adduction

The

-

Schiff Base Formation: Lysine residues attack the carbonyl.

-

Nucleophilic Substitution: Cysteine or Histidine residues displace the

-chlorine. This cross-linking leads to protein aggregation and enzyme inactivation.

Figure 2: The biogenesis and fate of

Disease Link: Sjögren-Larsson Syndrome (SLS)

Research indicates that patients with SLS lack Fatty Aldehyde Dehydrogenase (FALDH) activity.[3] Consequently, they cannot oxidize these aldehydes into fatty acids. The accumulation of species like 2-chlorooctanal leads to the symptoms of SLS (ichthyosis, neurologic delay) due to covalent modification of cellular machinery.

Part 4: Applications in Drug Development

Researchers utilize 2-chlorooctanal as a scaffold for:

-

Heterocycle Synthesis: Reaction with amidines or thioamides yields imidazoles and thiazoles, common pharmacophores.

-

Epoxide Formation: Reduction to the chlorohydrin followed by base treatment yields terminal epoxides with high enantiopurity (if the starting aldehyde was chiral).

-

Metabolic Probes: Used to study the substrate specificity of ALDH enzymes and to develop inhibitors for MPO.

References

-

Direct and Enantioselective Organoc

-Chlorination of Aldehydes. Source: Journal of the American Chemical Society (2004).[1] Brochu, M. P., Brown, S. P., & MacMillan, D. W. C.[1] Significance: Defines the primary synthesis route for enantiopure 2-chlorooctanal. -

Sjögren-Larsson syndrome: A biochemical rationale for using aldehyde-reactive therapeutic agents. Source: Molecular Genetics and Metabolism (2021). Significance: Details the toxicity of fatty aldehydes and the role of FALDH.

-

Toxic aldehydes in cooking vegetable oils: Generation, toxicity and disposal methods. Source: Food Research International (2021). Significance: Provides context on the generation of toxic aldehydes via lipid peroxidation.[4][5]

-

2-Chlorooctanal | C8H15ClO | CID 12917256. Source:[6] PubChem.[6] Significance: Authoritative source for physicochemical properties and identifiers.

-

Mechanistically Guided Design of an Efficient and Enantioselective Aminoc

-Chlorination of Aldehydes. Source: Journal of the American Chemical Society (2021). Significance: Recent optimization of the synthesis protocol using hexafluoroisopropanol (HFIP).

Sources

- 1. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sjögren-Larsson syndrome: A biochemical rationale for using aldehyde-reactive therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oxidative Stress-mediated Lipid Peroxidation-derived Lipid Aldehydes in the Pathophysiology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chlorooctanal | C8H15ClO | CID 12917256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 2-Chlorooctanal Synthesis

Welcome, Researchers and Drug Development Professionals. This guide is designed to serve as a dedicated resource for troubleshooting the synthesis of 2-Chlorooctanal. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the common challenges encountered during this synthetic process. Our focus is on identifying, understanding, and mitigating the formation of common impurities to ensure the highest possible purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of 2-Chlorooctanal?

The primary sources of impurities can be categorized into three main areas: the starting materials, side reactions during the chlorination process, and degradation of the product. Unreacted starting material (octanal), over-chlorination to form 2,2-dichlorooctanal, and aldol condensation products are among the most frequently observed impurities.[1][2] The stability of 2-Chlorooctanal itself is also a concern, as it can be prone to polymerization or oxidation.[3]

Q2: How does the purity of the starting octanal affect the final product?

The purity of the starting octanal is critical. Common impurities in commercial octanal include the corresponding alcohol (1-octanol) and carboxylic acid (octanoic acid). 1-octanol can react with chlorinating agents to form undesired byproducts.[4][5] Octanoic acid can complicate the purification process. It is highly recommended to use octanal of the highest possible purity and to consider purification of the starting material if significant impurities are detected.

Q3: Which chlorinating agent is recommended for the α-chlorination of octanal?

Several reagents can be used for the α-chlorination of aldehydes, including N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA).[2][6][7]

-

NCS is often used in organocatalytic systems and is generally considered a mild and selective chlorinating agent.[6]

-

Sulfuryl chloride can be effective but may lead to the formation of acidic byproducts that can catalyze side reactions like polymerization.[2]

-

TCCA is a solid, easy-to-handle reagent that can act as both an oxidant and a chlorinating agent.[7]

The choice of reagent will depend on the specific reaction conditions and the desired scale of the synthesis.

Troubleshooting Guide

Issue 1: My reaction mixture shows multiple spots on the TLC plate, even in the early stages.

This is a common observation and can point to several possibilities:

-

Aldol Condensation: Aldehydes, especially under basic or acidic conditions, can undergo self-condensation. If your reaction conditions are not carefully controlled, you may be forming aldol adducts of octanal.

-

Impure Starting Material: As mentioned, impurities in the starting octanal will lead to a more complex reaction mixture.

-

Over-chlorination: The formation of 2,2-dichlorooctanal can occur, especially with an excess of the chlorinating agent or at elevated temperatures.[2]

Recommendation:

-

Run a TLC of your starting octanal to confirm its purity.

-

Ensure your reaction is run under anhydrous conditions and at the recommended temperature.

-

Add the chlorinating agent slowly to the reaction mixture to maintain better control over the reaction.

Issue 2: The crude NMR of my product shows a significant amount of unreacted octanal.

This indicates an incomplete reaction.

Possible Causes:

-

Insufficient Chlorinating Agent: The stoichiometry of your reagents may be off.

-

Low Reaction Temperature: The reaction may be too slow at the temperature you are using.

-

Poor Quality Chlorinating Agent: The chlorinating agent may have degraded over time.

Recommendation:

-

Verify the stoichiometry of your reagents.

-

Consider a modest increase in reaction temperature, while carefully monitoring for the formation of byproducts.

-

Use a freshly opened or properly stored container of the chlorinating agent.

Issue 3: My purified 2-Chlorooctanal degrades over time.

α-Chloroaldehydes are known to be unstable.[3]

Possible Causes:

-

Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze polymerization or other degradation pathways.

-

Exposure to Air and Moisture: 2-Chlorooctanal can be susceptible to oxidation and hydrolysis. Water-free chloroacetaldehyde, a similar compound, is known to readily polymerize.[3]

Recommendation:

-

Ensure your purification methods effectively remove all acidic or basic residues. A final wash with a saturated sodium bicarbonate solution followed by a brine wash during workup can be beneficial, followed by thorough drying.

-

Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

-

Use the product as quickly as possible after purification.

Common Impurities in 2-Chlorooctanal Synthesis

| Impurity | Source | Impact on Reaction/Product | Mitigation Strategy |

| Octanal | Unreacted starting material | Complicates purification, can give false indication of yield. | Ensure complete reaction; use purification methods like column chromatography.[1] |

| 2,2-Dichlorooctanal | Over-chlorination of the product | Difficult to separate from the desired product due to similar physical properties.[2] | Careful control of stoichiometry; slow addition of the chlorinating agent. |

| Aldol Condensation Products | Self-condensation of octanal | Increases the complexity of the reaction mixture and reduces the yield of the desired product. | Maintain anhydrous conditions and control the reaction temperature. |

| Octanoic Acid | Oxidation of octanal or 2-Chlorooctanal | Can interfere with the reaction and make purification more challenging. | Use high-purity starting materials; store the product under an inert atmosphere. |

| Polymeric Materials | Polymerization of 2-Chlorooctanal | Reduces the yield and can make the product difficult to handle.[3] | Ensure complete removal of acidic/basic residues; store the purified product at low temperatures. |

Experimental Protocols

Protocol 1: General Synthesis of 2-Chlorooctanal via α-Chlorination

This protocol is a general guideline and may require optimization.

-

To a solution of octanal (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere, add the chosen catalyst if required (e.g., L-proline for organocatalytic chlorination).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C).

-

Slowly add a solution of the chlorinating agent (e.g., NCS, 1.1 eq) in the same solvent.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate solution).

-

Perform an aqueous workup, washing the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[8]

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the crude or purified 2-Chlorooctanal in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions (Example):

-

Column: A standard non-polar column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Analysis: Identify the peaks corresponding to 2-Chlorooctanal, octanal, 2,2-dichlorooctanal, and other potential impurities based on their retention times and mass spectra.[9]

Visualizations

Caption: Key reaction and impurity pathways in 2-Chlorooctanal synthesis.

Caption: Troubleshooting workflow for 2-Chlorooctanal synthesis.

References

- Meyers, A. I., et al. (1977). Asymmetric Synthesis of (+)- or (-)-2-Methyloctanal via the Metalloenamines of Chiral Alkoxy Amines. Journal of the American Chemical Society.

-

Chemsrc. (n.d.). 2-chlorooctanal | CAS#:20334-54-7. Retrieved February 23, 2026, from [Link]

- Lieberman, M., McCurry, D. L., & Marron, E. L. (2024). Overlooked Chlorination of Aqueous Alcohols: Aldehyde Formation and Artifactual Chlorine Consumption. Environmental Science & Technology Letters.

-

Optimization of a two-step-one-pot α-chloroaldehyde synthesis from β-ketochlorohydrin 8. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Aldehydes formation during water disinfection by ozonation and chlorination process. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

- Lieberman, M., McCurry, D. L., & Marron, E. L. (2024). Overlooked Chlorination of Aqueous Alcohols: Aldehyde Formation and Artifactual Chlorine Consumption. Environmental Science & Technology Letters.

-

Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorooctanal. PubChem. Retrieved February 23, 2026, from [Link]

- Hrudey, S. E., et al. (1999). FACTORS GOVERNING ODOROUS ALDEHYDE FORMATION AS DISINFECTION BY-PRODUCTS IN DRINKING WATER.

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). US3801645A - Chlorination of lower aliphatic aldehydes.

- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). Pharmaceutical Technology.

- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Department of Physics & Chemistry, Lahore University of Management Sciences.

- Jing, Y., Daniliuc, C. G., & Studer, A. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16, 4932-4935.

-

University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved February 23, 2026, from [Link]

- Bel Rhlid, R., et al. (n.d.). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Journal of Agricultural and Food Chemistry.

-

National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved February 23, 2026, from [Link]

-

Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. Retrieved February 23, 2026, from [Link]

-

α-Chlorocarbonyl Compounds : Their Synthesis and Applications. (n.d.). CORE. Retrieved February 23, 2026, from [Link]

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). Journal of Chemical Reviews.

-

Multigram synthesis of α-chloroaldehyde 24. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Lumen Learning. (n.d.). 15.1. Synthetic traps | Organic Chemistry II. Retrieved February 23, 2026, from [Link]

- Comparative Study of Click Handle Stability in Common Ligation Conditions. (2025, April 27).

-

Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

Sources

- 1. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. US3801645A - Chlorination of lower aliphatic aldehydes - Google Patents [patents.google.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 7. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones [organic-chemistry.org]

- 8. How To Run A Reaction [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Reaction Yield for 2-Chlorooctanal Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-Chlorooctanal, a crucial intermediate in various synthetic pathways. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you optimize your reaction yields and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of 2-Chlorooctanal?

The primary method for synthesizing 2-Chlorooctanal is the α-chlorination of octanal.[1] This is typically achieved through electrophilic chlorination using a suitable chlorinating agent and often a catalyst. Common chlorinating agents include N-chlorosuccinimide (NCS), N-chlorophthalimide (NCP), and chlorine gas.[2][3][4] Organocatalysis, particularly using chiral amines like proline derivatives, has become a prevalent strategy to achieve high yields and enantioselectivity.[2][3]

Q2: I am observing low yields of 2-Chlorooctanal. What are the likely causes?

Low yields in the synthesis of 2-Chlorooctanal can stem from several factors:

-

Sub-optimal Reaction Temperature: Temperature significantly impacts reaction rates and selectivity.[5][6] For α-chlorination of aldehydes, temperatures that are too high can lead to side reactions, while temperatures that are too low may result in incomplete conversion.[7]

-

Inappropriate Solvent Choice: The solvent plays a crucial role in the reaction mechanism and can affect both yield and enantioselectivity.[8][9] Dichloromethane (CH2Cl2), dichloroethane (DCE), and chloroform (CHCl3) have been shown to provide excellent yields in similar reactions.[8][9] In some cases, highly polar solvents like hexafluoroisopropanol (HFIP) can alter the reaction pathway to favor the desired product.[3][10]

-

Catalyst Inefficiency or Deactivation: The choice and loading of the catalyst are critical. In organocatalytic systems, the catalyst can be deactivated through chlorination or other side reactions.[3]

-

Presence of Water: Water content can significantly impact the reaction, leading to the formation of byproducts and reducing the overall yield.[10]

-

Slow Addition of Chlorinating Agent: The rate of addition of the chlorinating agent is a key parameter. A slow, controlled addition can minimize the formation of dichlorinated byproducts and reduce catalyst deactivation.[3][10]

Q3: My reaction is producing a significant amount of 2,2-dichlorooctanal. How can I prevent this over-chlorination?

The formation of 2,2-dichlorooctanal is a common side reaction.[11] To suppress this, consider the following:

-

Stoichiometry Control: Use a slight excess of the aldehyde relative to the chlorinating agent.

-

Slow Reagent Addition: Adding the chlorinating agent dropwise or via a syringe pump over an extended period can maintain a low concentration of the chlorinating species, favoring monochlorination.[3]

-

Temperature Management: Lowering the reaction temperature can often increase the selectivity for the mono-chlorinated product.

Q4: What is the role of the catalyst in the α-chlorination of octanal?

In organocatalytic α-chlorination, a chiral amine catalyst (such as a proline derivative) reacts with the starting aldehyde (octanal) to form an enamine intermediate. This enamine is more nucleophilic than the aldehyde's enol form and readily attacks the electrophilic chlorine source (e.g., NCS). This step introduces the chlorine atom at the α-position. Subsequently, the chlorinated intermediate is hydrolyzed to release the 2-Chlorooctanal product and regenerate the catalyst.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion of Starting Material | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inactive or insufficient catalyst. | 1. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor for improvement.[5] 3. Ensure the catalyst is pure and dry. Increase catalyst loading if necessary (e.g., from 2 mol% to 5 mol%).[3] |

| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Incorrect solvent. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature. Consider running the reaction at 0 °C or even -30 °C.[7] 2. Screen different solvents. Dichloromethane or dichloroethane are often good starting points.[2][8] 3. Purify the starting octanal by distillation before use. Ensure the chlorinating agent is of high purity. |

| Product Degradation During Workup/Purification | 1. Presence of acid or base during workup. 2. High temperatures during solvent removal or distillation. 3. Unstable product. | 1. Perform a neutral workup. Wash the organic layer with brine. 2. Use a rotary evaporator at low temperature and reduced pressure. If distillation is necessary, perform it under high vacuum to lower the boiling point. 3. 2-Chlorooctanal can be unstable. It is advisable to use the crude product immediately in the next step if possible.[12] If purification is required, column chromatography on silica gel is a common method.[13][14] |

| Inconsistent Results Between Batches | 1. Variability in reagent quality. 2. Inconsistent water content. 3. Variations in reaction setup and conditions. | 1. Use reagents from the same lot number for a series of experiments. 2. Use anhydrous solvents and dry glassware. The concentration of water can be a critical parameter to control.[10] 3. Standardize all reaction parameters, including stirring speed, rate of reagent addition, and temperature control method. |

Experimental Protocols

General Protocol for Organocatalytic α-Chlorination of Octanal

This protocol is a starting point and may require optimization for your specific laboratory conditions and desired scale.

Materials:

-

Octanal (purified by distillation)

-

Chiral amine catalyst (e.g., (2R,5R)-diphenylpyrrolidine)[2]

-

N-Chlorosuccinimide (NCS)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral amine catalyst (e.g., 2-5 mol%).

-

Add anhydrous DCM.

-

Cool the mixture to the desired temperature (e.g., 0 °C) with an ice bath.

-

Add octanal (1.0 equivalent) to the flask and stir for 10-15 minutes.

-

In a separate flask, dissolve NCS (1.0-1.2 equivalents) in anhydrous DCM.

-

Add the NCS solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-Chlorooctanal can be purified by flash column chromatography on silica gel if necessary.

References

-

Bures, J., Armstrong, A., & Blackmond, D. G. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]

-

Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]

-

Bures, J., Dingwall, P., Armstrong, A., & Blackmond, D. G. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]

-

Wang, L., Cai, C., Curran, D. P., & Zhang, W. (2010). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst. Synlett. [Link]

-

De Vleeschouwer, F., et al. (2021). Enantioselective organocatalytic electrochemical α-chlorination of aldehydes. Organic Chemistry Frontiers. [Link]

-

Wang, L., et al. (2010). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine—Thiourea Bifunctional Organocatalyst. SciSpace. [Link]

-

MacMillan, D. W. C., et al. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]

-

Reck, I. M., et al. (2024). Overlooked Chlorination of Aqueous Alcohols: Aldehyde Formation and Artifactual Chlorine Consumption. Environmental Science & Technology. [Link]

-

Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? [Link]

-

Mayr, H., et al. (2010). Electrophilicities of α-Chlorinating Agents Used in Organocatalysis. Organic Letters. [Link]

-

Sigman, M. S., et al. (2010). On Stereocontrol in Organocatalytic α-Chlorinations of Aldehydes. ChemRxiv. [Link]

-

Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

-

Chemsrc. 2-chlorooctanal. [Link]

-

Supporting Information Novel synthesis of bifunctional catalysts with different microenvironments Experimental. [Link]

-

Andersson, P. G. (Ed.). (2008). Side Reactions in Organic Synthesis. John Wiley & Sons. [Link]

-

List of Reagents. [Link]

- CN103351288B - Method for synthesizing 2-chloropropanal by catalysis of quaternary ammonium salt.

-

PubChem. 2-Chlorooctanal. [Link]

-

Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts. ResearchGate. [Link]

-

"Pushing Electrons;" Representing Reaction Mechanisms. [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

-

Švarc-Gajić, J., et al. (2022). Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus. Marine Drugs. [Link]

-

Yusuf, Y. (2020). Computational calculation of acetalization of 2-chlorobenzaldehyde reaction mechanism using hydrochloric acid catalyst with ab initio method. Jurnal Pendidikan Kimia. [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

Bel Rhlid, R., et al. (2007). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Journal of Agricultural and Food Chemistry. [Link]

-

How To Run A Reaction: Purification. University of Rochester Department of Chemistry. [Link]

-

Macmillan Group. (2009). Enantioselective Linchpin Catalysis by SOMO Catalysis: An Approach to the Asymmetric [alpha]-Chlorination of Aldehydes and Termi. [Link]

-

A Tandem Organocatalytic α-Chlorination–Aldol Reaction That Proceeds with Dynamic Kinetic Resolution: A Powerful Tool for Carbohydrate Synthesis. ResearchGate. [Link]

-

Snow, N. H. (2021). Turning Up the Heat – The Effect of Temperature on Analytical Extractions. LCGC North America. [Link]

-

Enders, D., et al. (1977). Asymmetric Synthesis of (+)- or (-)-2-Methyloctanal via the Metalloenamines of Chiral Alkoxy Amines. Journal of the American Chemical Society. [Link]

- US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds.

-

Johnston, T. P., & McCaleb, G. S. (1977). Synthesis of chlorozotocin, the 2-chloroethyl analog of the anticancer antibiotic streptozotocin. Journal of Medicinal Chemistry. [Link]

-

Catalyst Design via Colloidal Synthesis. Encyclopedia.pub. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Aldehydes and Ketones. Save My Exams. [Link]

-

Decreasing Contactor Temperature Could Increase Performance. [Link]

- CN100415702C - A kind of synthetic method of 1-chlorooctane.

-

Conformational constraint in natural product synthesis. National Institutes of Health. [Link]

-

Effect of Temperatures on Polyphenols during Extraction. MDPI. [Link]

-

oxidation of aldehydes and ketones. Chemguide. [Link]

-

butyrchloral. Organic Syntheses Procedure. [Link]

Sources

- 1. 2-chlorooctanal | CAS#:20334-54-7 | Chemsrc [chemsrc.com]

- 2. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN103351288B - Method for synthesizing 2-chloropropanal by catalysis of quaternary ammonium salt - Google Patents [patents.google.com]

- 5. biotage.com [biotage.com]

- 6. bre.com [bre.com]

- 7. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]

- 8. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 14. How To Run A Reaction [chem.rochester.edu]

Technical Support Center: Gas Chromatography (GC) Analysis

Topic: Improving the Resolution of 2-Chlorooctanal

Welcome to the technical support center. As Senior Application Scientists, we understand the complexities involved in achieving robust and reproducible chromatographic separations. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize the gas chromatography (GC) analysis of 2-Chlorooctanal, a reactive aldehyde that can present unique analytical challenges.

Part 1: Initial Diagnosis & Troubleshooting

This section addresses the most common initial problems encountered during method development, such as poor peak shape and co-elution.

Q1: My 2-Chlorooctanal peak is broad and tailing. What is causing this and how do I fix it?

Peak tailing is a common issue for active analytes like aldehydes and can severely compromise both resolution and quantification.[1] The cause is typically rooted in one of two areas: undesirable chemical interactions within the GC system or physical disruptions in the carrier gas flow path.[2]

Your first step is to determine if the problem is specific to 2-Chlorooctanal or affects all peaks in your chromatogram.

-

If only 2-Chlorooctanal and other polar analytes are tailing: This strongly suggests chemical interactions with "active sites" in your system. Aldehydes are prone to adsorption on surfaces that are not sufficiently inert.[1]

-

If all peaks are tailing (including inert hydrocarbons): This usually points to a mechanical or physical issue disrupting the flow path.[1][2]

The following workflow provides a systematic approach to diagnosing and resolving peak tailing.

Caption: Troubleshooting workflow for peak tailing.

In-Depth Explanation:

-

Inlet Liner: The hot inlet is the first place where analyte degradation or adsorption can occur.[3] Always use a high-quality, deactivated glass liner. If you see tailing, replacing the liner is the quickest and most effective first step.[1]

-

Column Contamination & Degradation: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trimming the first 15-30 cm of the column can remove this contamination.[4] Over time, the stationary phase itself can degrade, exposing active sites on the fused silica tubing. If trimming doesn't help and the column has been in use for a long time, it may need replacement.

-

Flow Path & Connections: Poor column cuts or improperly installed ferrules can create dead volume and disturb the carrier gas flow, leading to peak broadening and tailing for all compounds.[2] Always ensure connections are secure and leak-free.

Part 2: Core Method Optimization

Once the system is verified to be inert and mechanically sound, the next step is to optimize the chromatographic method parameters to achieve separation. Resolution in GC is governed by three key factors: Selectivity (α) , Efficiency (N) , and Retention (k) .[5][6]

Q2: I'm seeing poor resolution between 2-Chlorooctanal and an interfering peak. How can I improve the separation?

Improving resolution requires a systematic approach that addresses the fundamental principles of separation.[5]

Caption: A systematic approach to improving resolution.

-

Optimize Selectivity (α) - Stationary Phase Choice: Selectivity is the most powerful factor for improving resolution and is primarily determined by the GC column's stationary phase.[7] The principle of "like dissolves like" applies; the polarity of the stationary phase should be matched to the analytes.[8] For a compound like 2-Chlorooctanal, which contains both a polar aldehyde group and a non-polar alkyl chain, choosing a phase that can exploit these differences is key.

-

Non-polar phases (e.g., 100% dimethylpolysiloxane) separate compounds primarily by their boiling points.[9] This may not be sufficient if 2-Chlorooctanal co-elutes with an isomer or a compound of similar volatility.

-

Polar phases (e.g., Polyethylene Glycol - WAX) are highly recommended for separating compounds with different hydrogen bonding capacities, such as aldehydes and alcohols.[7][9] This phase will interact more strongly with the aldehyde group, altering its elution order relative to less polar interferents.

-

-

Optimize Retention (k) - Temperature Programming: The temperature of the column oven directly impacts how long an analyte is retained.[5] A temperature program, where the oven temperature is increased during the run, is almost always superior to an isothermal method for samples with multiple components.[10][11]

-

Benefit: Temperature programming sharpens peaks for later-eluting compounds and can significantly improve the resolution of components with different boiling points.[10]

-

Strategy: To increase resolution, lower the initial oven temperature to increase interaction with the stationary phase. A slower temperature ramp rate (e.g., 5-10°C/min) will also increase the time analytes spend in the column, providing more opportunity for separation.[5][12] An increase of approximately 30°C in oven temperature can reduce retention time by half.[13]

-

-

Optimize Efficiency (N) - Column Dimensions: Efficiency relates to the narrowness of the peaks. Taller, narrower peaks are easier to resolve. Efficiency is increased by using a longer column or a column with a smaller internal diameter (I.D.).[5][6]

Q3: Which specific GC column stationary phase do you recommend for 2-Chlorooctanal?

For aldehydes, leveraging polarity differences is key. A polar stationary phase is generally the best choice.

| Stationary Phase Type | Common Name | Separation Principle | Recommendation for 2-Chlorooctanal |

| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, Rxi-1ms) | Boiling Point | Suitable for simple mixtures where boiling points differ significantly. May not resolve from non-polar interferents. |

| Intermediate Polarity | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, Rxi-5ms) | Boiling Point & Aromatic Selectivity | A good general-purpose column, but may not provide enough specific interaction for optimal aldehyde resolution. |

| Polar | Polyethylene Glycol (PEG) (e.g., DB-WAX, Rxi-WAX) | Polarity, Hydrogen Bonding | Highly Recommended . This phase provides strong interactions with the aldehyde functional group, offering unique selectivity and excellent resolution from compounds of different polarity classes.[9] |

Q4: Should I use a split or splitless injection for my analysis?

The choice between split and splitless injection depends entirely on the concentration of 2-Chlorooctanal in your sample.[15]

-

Splitless Injection: Use for trace analysis (low ppm or ppb levels). In this mode, the split vent is closed during injection, transferring nearly the entire sample onto the column. This maximizes sensitivity.[15][16] However, the slower transfer can lead to broader peaks for volatile compounds if not optimized correctly.[17]

-

Split Injection: Use for high-concentration samples . This technique vents a large portion of the sample, introducing only a small, representative fraction to the column. This prevents column overload and produces sharp, narrow peaks.[16][17] A typical split ratio might be 50:1 or 100:1.

| Parameter | Recommended Starting Point | Rationale & Key Considerations |

| Injection Mode | Splitless (for trace) or Split (for %) | Match to expected analyte concentration to maximize sensitivity or prevent overload.[15] |

| Inlet Temperature | 250 °C | Must be hot enough to ensure rapid vaporization but not so hot as to cause thermal degradation of the analyte.[3][18] Adjust based on analyte stability. |

| Injection Volume | 1 µL | A standard starting point. Larger volumes risk backflash, where the vaporized sample exceeds the liner volume.[3] |

| Inlet Liner | Deactivated, Single Taper w/ Wool | Deactivation is critical to prevent adsorption.[1] Wool aids in vaporization and traps non-volatile residue. |

| Splitless Hold Time | 0.75 - 1.0 min | (Splitless only) The time the split vent remains closed. It should be long enough to transfer the analytes to the column but short enough to vent the bulk of the solvent.[3] |

Part 3: Advanced Techniques

Q5: I've optimized my system and method, but peak shape and resolution are still not ideal. What else can I do?

When standard optimization is insufficient, derivatization is a powerful chemical technique to overcome the inherent challenges of analyzing a reactive aldehyde.[19] Derivatization converts the analyte into a new compound (a derivative) with more favorable chromatographic properties.[20]

Why Derivatize 2-Chlorooctanal?

-

Improves Thermal Stability: The aldehyde group is susceptible to degradation at high temperatures in the GC inlet.[18]

-

Reduces Polarity & Activity: Converting the polar aldehyde group reduces its ability to interact with active sites, dramatically improving peak shape and eliminating tailing.[20]

-

Increases Volatility: The derivative is often more volatile than the parent compound.[19]

A highly effective reagent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) . It reacts with the aldehyde to form a stable PFB-oxime derivative, which is ideal for GC analysis and highly sensitive for detectors like Electron Capture Detectors (ECD) or Mass Spectrometers (MS).[21][22][23]

Caption: PFBHA derivatization workflow for aldehydes.

Experimental Protocol: PFBHA Derivatization of 2-Chlorooctanal

This protocol provides a general guideline. Always optimize reaction times and temperatures for your specific application.

-

Reagent Preparation: Prepare a solution of PFBHA hydrochloride (e.g., 10 mg/mL) in a suitable buffer or solvent.

-

Sample Aliquot: Transfer a known volume of your sample extract into a clean reaction vial.

-

Reaction: Add an aliquot of the PFBHA reagent solution to the sample vial.

-

Incubation: Cap the vial tightly and heat in a water bath or heating block. A typical starting point is 60°C for 60 minutes.[22]

-

Cooling: Allow the vial to cool to room temperature.

-

Extraction: Add an extraction solvent (e.g., hexane) and vortex vigorously to extract the newly formed PFB-oxime derivative into the organic layer.

-

Analysis: Carefully transfer the organic layer to an autosampler vial for GC injection.

This derivatization step transforms the challenging 2-Chlorooctanal into a well-behaved analyte, often providing the final key to achieving excellent resolution and peak shape.

References

-

Ough, C. S., & Amerine, M. A. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture. Retrieved from [Link]

-

Agilent Technologies. (n.d.). GC Inlets An Introduction. Agilent. Retrieved from [Link]

-

Al-Mutairi, F. M., et al. (2018). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 12.4: Gas Chromatography. Retrieved from [Link]

-

Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]

-

Romanello, D. (2025). Split Vs. Splitless Injection in GC: Key Differences. Phenomenex. Retrieved from [Link]

-

Restek Corporation. (2020). Split vs Splitless Injection. Restek Resource Hub. Retrieved from [Link]

-

Uchiyama, S., et al. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Retrieved from [Link]

-

LCGC International. (2018). Optimizing Splitless GC Injections. Retrieved from [Link]

-

Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

-

Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. Retrieved from [Link]

-

Mphahlele, R. R., & Wanjau, R. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Best Split/Splitless Injector for Gas Chromatography On The Market. Retrieved from [Link]

-

Snow, N. H. (2022). Split, Splitless, and Beyond—Getting the Most From Your Inlet. LCGC International. Retrieved from [Link]

-

Restek Corporation. (2020). Split vs. Splitless Injection. YouTube. Retrieved from [Link]

-

Chromatography Today. (n.d.). What is Temperature Programming in Gas Chromatography?. Retrieved from [Link]

-

GL Sciences. (2025). GC Column Selection Guide. Retrieved from [Link]

-

Agilent Technologies. (2009). Understanding the GC Inlet. Which one is more appropriate for your method?. Retrieved from [Link]

-

CHROMacademy. (2020). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. ResearchGate. Retrieved from [Link]

-

Huang, Y., et al. (2012). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Separation Science. Retrieved from [Link]

-

Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

-

Chromatography Forum. (2016). Help needed in troubleshooting the tailing peak. Retrieved from [Link]

-

Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. Retrieved from [Link]

-

Messner, C. B., et al. (2011). Chromatographic Methods for the Analyses of 2-Halofatty Aldehydes and Chlorohydrin Species of Lysophosphatidylcholine. PMC. Retrieved from [Link]

-

Axion Labs. (2022). How Do You Improve Resolution In Gas Chromatography?. Retrieved from [Link]

-

Axion Labs & Training Institute. (2022). GC Tips How to Improve Resolution. YouTube. Retrieved from [Link]

-

ALWSCI. (2025). Methods For Improving Sensitivity in Gas Chromatography (GC). Retrieved from [Link]

-

Restek Corporation. (n.d.). Approaches to Increasing GC Speed, Resolution and Responses. Retrieved from [Link]

-

Teledyne Labs. (n.d.). What is Gas Chromatography?. Retrieved from [Link]

-

Perera, D. N., et al. (2023). Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis. MDPI. Retrieved from [Link]

-

Ventura, G. T. (n.d.). 2D Gas Chromatography. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. it.restek.com [it.restek.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. sepscience.com [sepscience.com]

- 5. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]

- 6. youtube.com [youtube.com]

- 7. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]

- 8. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]

- 9. trajanscimed.com [trajanscimed.com]

- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]

- 16. Split vs Splitless Injection [discover.restek.com]

- 17. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]

- 18. agilent.com [agilent.com]

- 19. scispace.com [scispace.com]

- 20. gcms.cz [gcms.cz]

- 21. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Chromatographic Methods for the Analyses of 2-Halofatty Aldehydes and Chlorohydrin Species of Lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Scaling Up the Synthesis of 2-Chlorooctanal

Welcome to the technical support center for the synthesis and scale-up of 2-Chlorooctanal. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce larger quantities of this valuable chiral intermediate. We will delve into the core methodology, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure your scale-up campaign is successful, safe, and efficient.

Overview: The Importance and Challenge of 2-Chlorooctanal Synthesis

2-Chlorooctanal is a key chiral building block in organic synthesis, particularly for pharmaceuticals and complex chemical agents.[1][2] Its value lies in the dual reactivity of the aldehyde and the α-chloro group, which allows for a variety of subsequent transformations. The primary challenge in its synthesis is achieving high yield and selectivity, especially enantioselectivity, while preventing common side reactions like over-chlorination or aldol condensation. When scaling up, these challenges are magnified, and issues such as heat management, reagent addition rates, and product stability become critical.

The most effective and modern approach for this synthesis is the direct organocatalytic α-chlorination of octanal.[3][4] This method avoids harsh reagents and offers a pathway to high enantiomeric excess (ee).

The Core Reaction: Enamine Catalysis

The organocatalytic α-chlorination proceeds through an enamine intermediate. An amine catalyst, typically a chiral secondary amine like a proline derivative, condenses with the starting aldehyde (octanal) to form a nucleophilic enamine. This enamine then attacks an electrophilic chlorine source, such as N-Chlorosuccinimide (NCS), to form the α-chloro iminium ion. Subsequent hydrolysis releases the catalyst and yields the desired 2-chlorooctanal.[1][2]

Caption: Catalytic cycle for organocatalytic α-chlorination of octanal.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific issues you may encounter during the synthesis and scale-up process in a question-and-answer format.

Problem Area 1: Low or No Conversion

Q: My reaction has stalled. After several hours, TLC and GC analysis show a large amount of unreacted octanal. What are the likely causes?

A: This is a common issue that typically points to a problem with one of the three key components: the catalyst, the solvent, or the chlorinating agent.

-